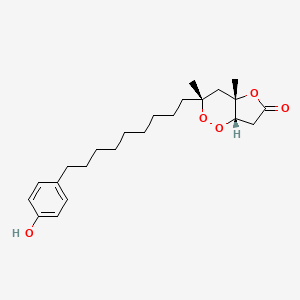
Plakortolide F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plakortolide F is a natural product found in Plakortis halichondrioides and Plakinastrella with data available.
Applications De Recherche Scientifique
Biological Activities
1. Antimicrobial Activity
Plakortolide F has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it exhibits activity against Toxoplasma gondii and shows moderate effects against HIV-1 . Its mechanism involves interference with calcium homeostasis, which is essential for fungal growth and survival .
2. Antimalarial Activity
Research has shown that this compound possesses antimalarial properties, particularly against Plasmodium falciparum, the parasite responsible for malaria. It has been reported to have an IC₅₀ value of approximately 570 ng/mL against chloroquine-resistant strains . This efficacy highlights its potential as a lead compound in the development of new antimalarial therapies.
3. Antitumor Activity
this compound has also been investigated for its cytotoxic effects on various cancer cell lines. It has shown promising results in inhibiting the growth of human tumor cells, suggesting potential applications in cancer treatment . The structure-activity relationship studies indicate that modifications to the side chain can enhance its cytotoxic effects.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, researchers isolated the compound from Plakortis halichondrioides and tested it against several bacterial strains. The results indicated significant inhibitory activity with IC₅₀ values ranging from 0.9 to 5.0 μg/mL against pathogenic bacteria . This positions this compound as a candidate for developing new antimicrobial agents.
Case Study 2: Antimalarial Potential
Another study focused on the antimalarial potential of this compound, where it was tested against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The compound exhibited higher activity against resistant strains, indicating its potential role in combating drug-resistant malaria . Further investigations into its mechanism of action revealed that it disrupts essential metabolic processes within the parasite.
Comparative Analysis of Biological Activities
Analyse Des Réactions Chimiques
Isolation and Structural Elucidation
Plakortis sponges, found in marine environments, produce a variety of bioactive compounds, including plakortolides . Plakortolide F was identified through bioassay-guided purification protocols, with its structure determined through spectroscopic methods such as IR, MS, and NMR .
Chemical Reactions of this compound
-
Reductive Cleavage : The peroxide-lactone ring in this compound can undergo reductive cleavage using hydrogen and a palladium catalyst (10% Pd/C in EtOAc), yielding diol-lactone derivatives . This reaction helps determine the absolute configuration of this compound .
-
Reactivity of the Endoperoxide Moiety : The 1,2-dioxane ring in plakortolides is susceptible to competing chemical reactions such as dioxetane formation and ene reactions .
Biological Activity and Stability
-
Biological Activity : this compound has been tested in vitro and demonstrates a range of biological activities .
-
Stability and Rearrangement : this compound can rearrange or decompose, affecting its activity . Aged samples of related compounds have shown complete inactivity due to rearrangement .
Tables of Biological Activity
| Compound | Target Cell Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| This compound | DU-145 prostate cancer | Not Available | |
| This compound | A2058 melanoma cells | Not Available |
Note: Actual IC50 values for this compound were not specified in the cited study, only that the compound was tested .
Effects of Vibrational Strong Coupling on Chemical Reactions
Vibrational strong coupling can modify a molecule's potential energy surface and alter reaction pathways . Research indicates that when a cavity is tuned to a molecular vibrational excitation with significant contribution to reactive bonds, it tends to inhibit typical reaction pathways . This suggests that this compound's reactivity could be influenced by vibrational strong coupling, contingent on its specific vibrational modes and reaction conditions .
Propriétés
Formule moléculaire |
C23H34O5 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
(3R,4aS,7aS)-3-[9-(4-hydroxyphenyl)nonyl]-3,4a-dimethyl-7,7a-dihydro-4H-furo[3,2-c][1,2]dioxin-6-one |
InChI |
InChI=1S/C23H34O5/c1-22(17-23(2)20(27-28-22)16-21(25)26-23)15-9-7-5-3-4-6-8-10-18-11-13-19(24)14-12-18/h11-14,20,24H,3-10,15-17H2,1-2H3/t20-,22+,23-/m0/s1 |
Clé InChI |
YMCWQAFBJQOYSX-WWNPGLIZSA-N |
SMILES isomérique |
C[C@]1(C[C@]2([C@H](CC(=O)O2)OO1)C)CCCCCCCCCC3=CC=C(C=C3)O |
SMILES canonique |
CC1(CC2(C(CC(=O)O2)OO1)C)CCCCCCCCCC3=CC=C(C=C3)O |
Synonymes |
plakortolide F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















